Studies have investigated the potential antimicrobial properties of 3-chloro-6-methoxypyridazine. One study, published in the journal "Molecules", evaluated its activity against various bacterial and fungal strains. The results showed moderate antibacterial activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans []. However, further research is needed to determine the mechanism of action and potential development of this compound into an effective antimicrobial agent.
3-Chloro-6-methoxypyridazine can serve as a building block for the synthesis of other pyridazine derivatives with potential biological activities. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated the use of 3-chloro-6-methoxypyridazine in the synthesis of novel pyridazinone derivatives with potential anticonvulsant activity []. This research highlights the potential of 3-chloro-6-methoxypyridazine as a versatile starting material for the development of new bioactive compounds.
3-Chloro-6-methoxypyridazine is an organic compound with the molecular formula and a molecular weight of 144.56 g/mol. It is classified under pyridazines, which are a type of heterocyclic compound. The compound appears as a white to almost white powder and is stable under normal conditions. Its structural characteristics include three hydrogen bond acceptors and one freely rotating bond, making it a versatile molecule in various
The primary synthesis method involves the reaction of 3-chloro-6-hydrazinopyridazine with methanol using thallium(III) nitrate trihydrate as a catalyst. Other methods may involve coupling reactions where it acts as a coupling partner in cross-coupling reactions, although specific methodologies require further exploration .
3-Chloro-6-methoxypyridazine has potential applications in:
Several compounds share structural similarities with 3-chloro-6-methoxypyridazine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
6-Chloro-3-methoxy-4-methylpyridazine | 89466-38-6 | 0.86 | Contains an additional methyl group at the fourth position. |
3-(Benzyloxy)-6-chloropyridazine | 91063-19-3 | 0.78 | Features a benzyloxy substituent which alters its reactivity. |
6-Chloro-4-iodo-3-methoxypyridazine | 181355-92-0 | 0.74 | Substituted with iodine at the fourth position, affecting its electronic properties. |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | 943026-40-2 | 0.72 | Contains a dioxin structure which may enhance stability and reactivity. |
These compounds exhibit varying degrees of similarity based on their structural components and substituents, which contribute to their unique chemical behaviors and potential applications.
Irritant